molecular formula C7H5NS2<br>C6H4SNCSH<br>C7H5NS2 B037678 2-Mercaptobenzothiazole CAS No. 118090-09-8

2-Mercaptobenzothiazole

Cat. No.: B037678
CAS No.: 118090-09-8
M. Wt: 167.3 g/mol
InChI Key: YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Description

2-Mercaptobenzothiazole is an organosulfur compound with the chemical formula C7H5NS2. It is primarily used in the rubber industry as a vulcanization accelerator. This compound is known for its role in the sulfur vulcanization process, which enhances the elasticity and strength of rubber products .

Scientific Research Applications

2-Mercaptobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Mercaptobenzothiazole (MBT) is known to interact with several targets. It acts as an inhibitor of the enzyme Thyroid peroxidase . This enzyme plays a crucial role in the synthesis of thyroid hormones, which are essential for normal growth, development, and metabolic balance in humans . MBT is also reported to inhibit several other enzymes like acyl coenzyme A cholesterol acyltransferase , monoamine oxidase , heat shock protein 90 , cathepsin D , and c-Jun N-terminal kinases .

Mode of Action

MBT interacts with its targets primarily through inhibition . As an inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction . In the case of corrosion prevention, MBT acts as a mixed-type inhibitor , retarding the rate of both anodic and cathodic corrosion reactions by adsorbing and forming a layer on the steel surface .

Biochemical Pathways

For instance, inhibition of acyl coenzyme A cholesterol acyltransferase could affect cholesterol metabolism, while inhibition of monoamine oxidase could impact neurotransmitter metabolism .

Result of Action

The molecular and cellular effects of MBT’s action are diverse, reflecting its multiple targets. Its antimicrobial and antifungal activities suggest it can inhibit the growth of certain microorganisms . In addition, its inhibitory effects on various enzymes could potentially alter cellular metabolism and signaling . In the context of corrosion prevention, MBT’s action results in the protection of metal surfaces .

Action Environment

The action of MBT can be influenced by environmental factors. For instance, its solubility and therefore its availability to interact with targets can be affected by pH . In addition, its effectiveness as a corrosion inhibitor can be influenced by the concentration of MBT and the presence of other substances in the environment . Furthermore, MBT has been found in urban air, likely due to tyre abrasion , indicating that its environmental presence and potential effects extend beyond its direct applications.

Safety and Hazards

MBT may cause an allergic skin reaction . It’s very toxic to aquatic life with long-lasting effects . It’s also considered a potential human carcinogen .

Future Directions

The use of MBT as a corrosion inhibitor in metalworking fluids is one of the future directions . Also, the development of new synthesis methods for 2-mercaptobenzothiazole derivatives is a promising area of research .

Biochemical Analysis

Biochemical Properties

2-Mercaptobenzothiazole has been reported for its antimicrobial and antifungal activities . It is a potent mechanism-based inhibitor of several enzymes like acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases . The compound forms a closely packed monolayer that can be charged due to the active N atom .

Cellular Effects

In studies of cancer in chemical plant workers, an increase in the incidence of bladder cancer was observed in those exposed to high amounts of this compound . In experimental animals, an increase in the incidence of tumors was observed in rats and mice exposed orally to this compound .

Molecular Mechanism

The molecule is planar with a C=S double bond . It exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution . It has been demonstrated that this compound can effectively be used to inhibit human carbonic anhydrases (hCAs), showing a peculiar binding mode .

Temporal Effects in Laboratory Settings

The growth process of passive films formed by this compound has been analyzed from the surface potential, microstructure, and chemical composition by potential–time curve, FESEM, and XPS . The corrosion resistance of copper coatings with different passivation treatments was evaluated .

Dosage Effects in Animal Models

In studies in experimental animals, an increase in the incidence of tumors was observed in rats and mice exposed orally to this compound . The probability of developing a cancer will depend on factors such as the type and extent of exposure and the strength of the effect of the agent .

Transport and Distribution

It is known that the compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation .

Subcellular Localization

It has been shown to inhibit human carbonic anhydrases (hCAs), which can be classified into four different groups based on their sub-cellular localization: cytosolic, mitochondrial, membrane-associated, and secreted .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptobenzothiazole can be synthesized through various methods. One common method involves the reaction of aniline with carbon disulfide and sulfur at high temperatures. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CS2} + \text{S} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ] Another method involves the reaction of 2-aminothiophenol with carbon disulfide: [ \text{C6H4(NH2)SH} + \text{CS2} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting aniline with carbon disulfide and sulfur under high pressure and temperature conditions. The process involves multiple steps, including the recycling of hydrogen sulfide and the use of sodium hydroxide for dissolving and removing insoluble substances .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form benzothiazole.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Raney nickel as a catalyst.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

Comparison with Similar Compounds

    2-Aminobenzothiazole: Similar structure but contains an amino group instead of a mercapto group.

    2-Mercaptobenzimidazole: Similar structure but contains an imidazole ring instead of a thiazole ring.

Uniqueness: 2-Mercaptobenzothiazole is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Its ability to act as a vulcanization accelerator and corrosion inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

3H-1,3-benzothiazole-2-thione
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InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)
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InChI Key

YXIWHUQXZSMYRE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2
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Molecular Formula

C7H5NS2, Array
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Related CAS

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt)
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DSSTOX Substance ID

DTXSID1020807
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Molecular Weight

167.3 g/mol
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Physical Description

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.
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Flash Point

392 °F (NTP, 1992), 392 °F, 243 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³
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Vapor Pressure

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C
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Color/Form

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid

CAS No.

149-30-4
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Melting Point

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C
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URL https://cameochemicals.noaa.gov/chemical/18168
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-MERCAPTOBENZOTHIAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2(3H)-Benzothiazolethione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-MERCAPTOBENZOTHIAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.